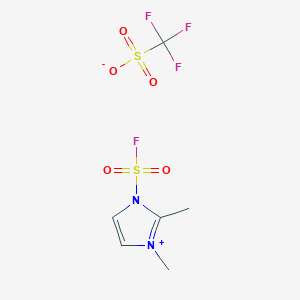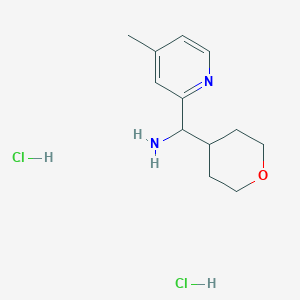
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a fluorophenyl group, a thiazole ring, and a benzenesulfonamide moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its specific molecular structure .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biochemical Applications
In medicinal chemistry, derivatives of benzenesulfonamides, closely related to the specified compound, have been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. A study by Hashimoto et al. (2002) demonstrated that introducing a fluorine atom to benzenesulfonamide derivatives preserved COX-2 potency and notably increased selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors like JTE-522 for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Furthermore, Tsai et al. (2016) synthesized and evaluated aminothiazole-paeonol derivatives, finding compounds with high anticancer potential, especially against gastric and colorectal adenocarcinoma cell lines. The introduction of a 4-fluoro group into these compounds showed superior potency compared to 5-fluorouracil, highlighting the importance of fluorine in enhancing the therapeutic potential of these molecules (Chia-Ying Tsai et al., 2016).
Materials Science and Chemistry
In materials science, the manipulation of benzenesulfonamide derivatives has been explored for corrosion inhibition and molecular dynamic simulations. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of various piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations to predict inhibition efficiencies. Their findings underscore the potential of such compounds in protecting metals against corrosion, demonstrating the broader applicability of benzenesulfonamides in materials science (S. Kaya et al., 2016).
Additionally, the structural and electronic properties of benzenesulfonamide derivatives have been computationally studied for their potential applications in electronics and nanotechnology. Murthy et al. (2018) characterized a new sulfonamide molecule, highlighting its structural stability and electronic properties, paving the way for its use in electronic materials and devices (P. Murthy et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-3-9-17(10-4-13)26(23,24)21-12-11-18-14(2)22-19(25-18)15-5-7-16(20)8-6-15/h3-10,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQRACFXVVEQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)

![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)


![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)
![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)
![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)